molecular formula C19H16ClN3O2 B2561669 N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide CAS No. 2034474-53-6

N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide

Cat. No.: B2561669
CAS No.: 2034474-53-6
M. Wt: 353.81
InChI Key: UCTZJRDXYVUJGE-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide is a complex organic compound that belongs to the bipyridine family. Bipyridine derivatives are known for their extensive applications in various fields, including coordination chemistry, catalysis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide typically involves the coupling of bipyridine derivatives with benzamide compounds. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated benzamide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of bipyridine derivatives, including N-([2,4’-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide, often employs large-scale coupling reactions using automated reactors. These methods ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chloro and methoxy groups enhances its reactivity and potential for forming diverse chemical structures .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-25-17-5-4-15(20)11-16(17)19(24)23-12-14-3-2-8-22-18(14)13-6-9-21-10-7-13/h2-11H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTZJRDXYVUJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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